molecular formula C20H24N4O4 B12788938 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine CAS No. 176915-33-6

4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine

Cat. No.: B12788938
CAS No.: 176915-33-6
M. Wt: 384.4 g/mol
InChI Key: NYFZMZPEGBUXSL-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its complex structure, which includes methoxy groups, a nitro group, and a dimethylamino propyl side chain. These functional groups contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxyaniline and 1-nitroacridine.

    Formation of Intermediate: The initial step involves the nitration of 1-nitroacridine to introduce the nitro group at the desired position.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4,5-dimethoxyaniline to form the desired acridine derivative.

    Introduction of Dimethylamino Propyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted acridine derivatives.

Scientific Research Applications

4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine involves:

    Molecular Targets: The compound interacts with DNA and RNA, intercalating between base pairs and disrupting normal cellular processes.

    Pathways Involved: It can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: An acridine derivative with antimicrobial properties.

Uniqueness

4,5-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer research.

Properties

CAS No.

176915-33-6

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4,5-dimethoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C20H24N4O4/c1-23(2)12-6-11-21-19-13-7-5-8-15(27-3)18(13)22-20-16(28-4)10-9-14(17(19)20)24(25)26/h5,7-10H,6,11-12H2,1-4H3,(H,21,22)

InChI Key

NYFZMZPEGBUXSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C=CC=C(C2=NC3=C(C=CC(=C31)[N+](=O)[O-])OC)OC

Origin of Product

United States

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